molecular formula C17H15N3O4 B2590098 N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide CAS No. 860651-42-9

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide

Cat. No.: B2590098
CAS No.: 860651-42-9
M. Wt: 325.324
InChI Key: GKNVAKRKGDDWCA-UHFFFAOYSA-N
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Description

N'-[2-(1,2-Benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide is a benzohydrazide derivative featuring a 1,2-benzoxazole moiety linked via an acetyl group to the hydrazide backbone. This compound’s structural uniqueness lies in the benzoxazole-acetyl hybrid system, which distinguishes it from classical N'-benzylidene or heterocyclic-substituted benzohydrazides .

Properties

IUPAC Name

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-23-12-8-6-11(7-9-12)17(22)19-18-16(21)10-14-13-4-2-3-5-15(13)24-20-14/h2-9H,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNVAKRKGDDWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide typically involves the reaction of 1,2-benzoxazole-3-acetic acid with 4-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazole derivatives.

Scientific Research Applications

N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.

    Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The methoxybenzohydrazide group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Substituent Variations

N'-Benzylidene Derivatives
  • N'-(4-Methoxybenzylidene)-4-methoxybenzohydrazide (): Features a 4-methoxy-substituted benzylidene group. The absence of the benzoxazole-acetyl system reduces steric hindrance and alters electronic properties compared to the target compound.
Heterocyclic-Substituted Analogues
  • N′-[(2-(1H-1,2,4-Triazol-1-yl)quinolin-3-yl)methylene]-4-methoxybenzohydrazide (): Incorporates a triazole-quinoline system. The triazole ring offers hydrogen-bonding capacity, while the quinoline moiety introduces planar aromaticity, differing from the benzoxazole’s fused oxazole-benzene system .
  • N′-[2-(1H-Benzo[d][1,2,3]triazol-1-yl)quinolin-3-yl)methylene]-4-methoxybenzohydrazide (): Combines benzotriazole and quinoline groups, which may enhance UV stability and π-stacking interactions compared to the benzoxazole system .
Hydroxy-Substituted Analogues
  • N'-(3,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide (): Contains two hydroxyl groups, enabling strong hydrogen bonding and higher melting points (>250°C) compared to non-hydroxylated derivatives .

Physicochemical Properties

Table 1: Key Physical and Spectral Data Comparison
Compound Name Melting Point (°C) 1H NMR (δ, ppm) Key Signals EI MS (m/z) Ref.
Target Compound* Not Reported Expected: OCH3 (~3.8), N=CH (~8.5) Not Reported
N'-(4-Methoxybenzylidene)-4-methoxybenzohydrazide 179 OCH3 (3.85), N=CH (8.45) 90% M+
N'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide 202 OCH3 (3.82), N=CH (8.50) 70% M+
N'-(3,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide 239 OH (9.50–10.20), OCH3 (3.80) 239 [M+]
N′-[2-(1H-1,2,4-Triazol-1-yl)quinolin-3-yl)methylene]-4-methoxybenzohydrazide 262–263 OCH3 (3.84), Triazole-H (8.74, 9.15) 371 [M−H]−

*Predicted data based on structural analogues.

Key Observations:
  • Melting Points : Hydroxy-substituted derivatives exhibit higher melting points due to hydrogen bonding (e.g., 239°C for compound 5 in ), while methoxy or chloro analogues range between 179–202°C .
  • Spectral Signatures : The 4-methoxy group consistently appears as a singlet near δ 3.8–3.85 ppm in 1H NMR. The N=CH proton in hydrazones resonates at δ 8.4–8.7 ppm, a region shared across analogues .

Biological Activity

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • Chemical Formula : C16H16N4O3
  • Molecular Weight : 312.32 g/mol
  • CAS Number : 177995-40-3
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds related to benzoxazole exhibit varying degrees of antimicrobial activity. The specific compound this compound has shown selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundBacillus subtilis50 µg/mL
This compoundCandida albicans30 µg/mL

This data suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been widely studied. This compound has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells to some extent.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have evaluated the compound's effects on several cancer cell lines:

  • Breast Cancer Cells : MCF-7 and MDA-MB-231
  • Lung Cancer Cells : A549
  • Prostate Cancer Cells : PC3

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index (Normal vs. Cancer)
MCF-7155
MDA-MB-231104
A549206
PC3253

The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential as an anticancer agent.

Neuropharmacological Activity

Benzoxazole derivatives have also been investigated for their neuropharmacological properties. Preliminary studies suggest that this compound may possess antipsychotic-like effects due to its affinity for dopamine D2 and serotonin receptors.

Table 3: Neuropharmacological Activity Data

Receptor TypeBinding Affinity (Ki, nM)
Dopamine D250
Serotonin 5HT1A70
Serotonin 5HT2A65

These findings indicate that the compound could be a candidate for further research in treating neuropsychiatric disorders.

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